

A Comprehensive Technical Guide to 4-(Trifluoromethyl)phenol (CAS: 402-45-9)

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)phenol

Cat. No.: B195918

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenol, also known as 4-hydroxybenzotrifluoride, is an organofluorine compound of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a phenol ring substituted with a trifluoromethyl ($-CF_3$) group at the para position, imparts unique physicochemical properties that are highly valuable in drug design. The strong electron-withdrawing nature of the $-CF_3$ group enhances the acidity of the phenolic proton and influences the molecule's lipophilicity and metabolic stability.

This compound is a critical building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the antidepressant fluoxetine.^[1] It also serves as a precursor for certain pesticides and P2Y1 antagonists used as antithrombotic agents.^{[2][3]} Furthermore, **4-(Trifluoromethyl)phenol** is a known human metabolite of fluoxetine, making its study relevant for understanding the drug's pharmacology and environmental fate.^{[4][5]} This guide provides an in-depth overview of its properties, synthesis, applications, and safety protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of **4-(Trifluoromethyl)phenol** are summarized below, providing a quantitative basis for its application in research and synthesis.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	402-45-9	[6][7]
Molecular Formula	C ₇ H ₅ F ₃ O	[4][6][7]
Molecular Weight	162.11 g/mol	[4][6]
Appearance	White to yellow-brown crystals	[5]
Melting Point	45-47 °C	[2][5]
Boiling Point	71.5-72 °C at 8 mmHg	[5][6]
Density (estimate)	1.3226 g/cm ³	[2][5]
pKa	8.675 at 25°C	[5]
Flash Point	183 °F (83.9 °C)	[2][5]
Water Solubility	Insoluble	[2][5]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[5]
InChIKey	BAYGVMXZJBFEMB-UHFFFAOYSA-N	[4][5][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of **4-(Trifluoromethyl)phenol**.

Spectrum Type	Key Features / Shifts (ppm)	Source(s)
¹ H NMR	~10.29 (s, 1H, -OH), ~7.53 (d, 2H, Ar-H), ~6.95 (d, 2H, Ar-H)	[8]
IR Spectrum	Data available from the NIST Chemistry WebBook	[7][9]
Mass Spectrum (EI)	Data available from the NIST Chemistry WebBook	[9]

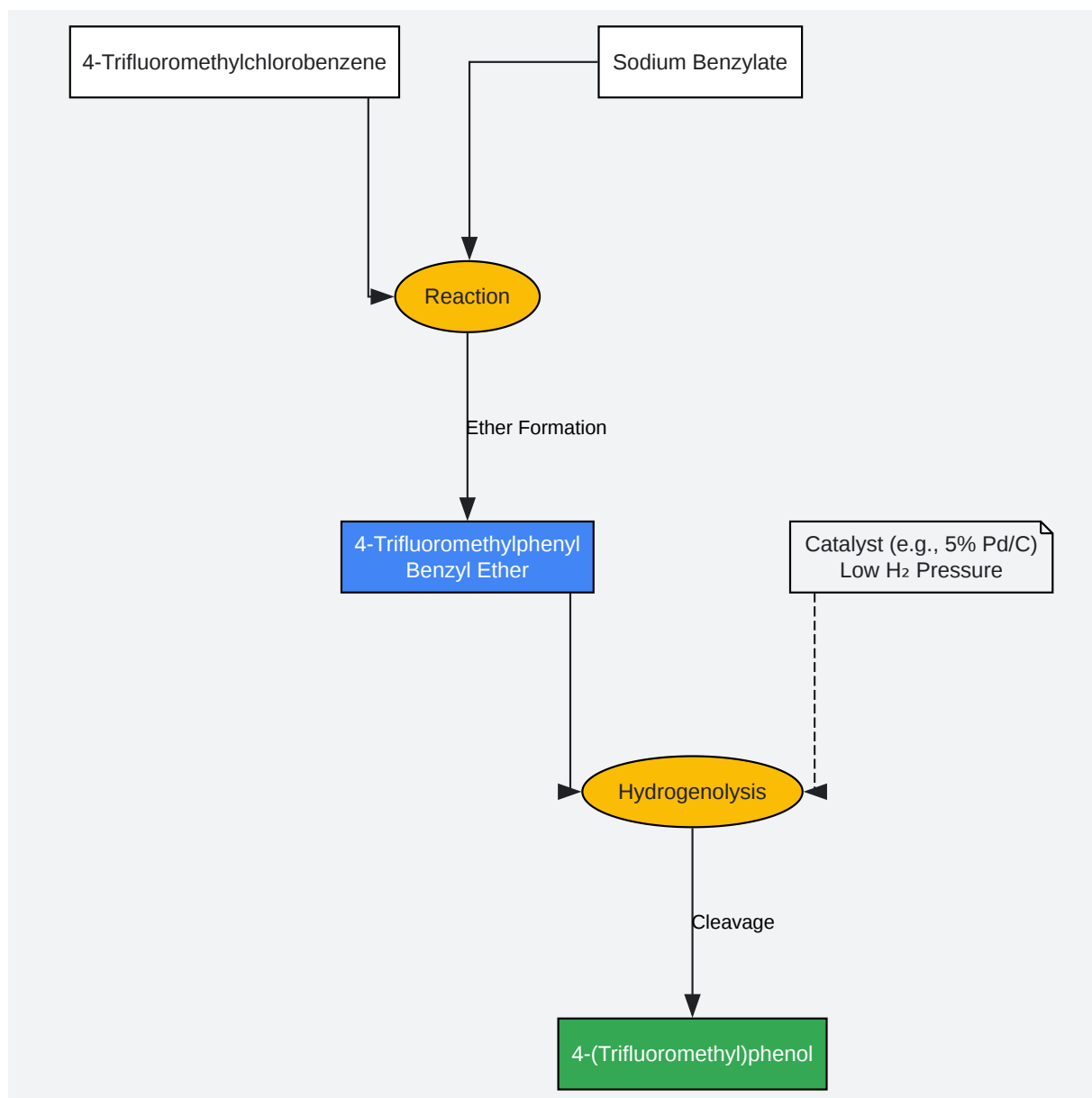
Synthesis and Experimental Protocols

Several methods for the synthesis of **4-(Trifluoromethyl)phenol** have been developed. Traditional routes involving diazotization are often commercially unattractive because the trifluoromethyl group is meta-directing.[10] The following protocols describe more viable laboratory and industrial-scale syntheses.

Experimental Protocol 1: Synthesis via Benzyl Ether Intermediate

This patented method involves the formation of a benzyl ether, which is subsequently cleaved to yield the final product.[10]

Workflow:



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Caption: Synthesis of **4-(Trifluoromethyl)phenol** via a benzyl ether intermediate.

- Step 1: Formation of 4-Trifluoromethylphenyl Benzyl Ether

- Reagents: 4-Trifluoromethylchlorobenzene and sodium benzyrate.[\[10\]](#)
- Procedure: React equimolar amounts of 4-trifluoromethylchlorobenzene and sodium benzyrate in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to facilitate the nucleophilic aromatic substitution. Progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude ether.
- Step 2: Hydrogenolysis of the Benzyl Ether
 - Reagents: 4-Trifluoromethylphenyl benzyl ether, hydrogen gas, heavy metal catalyst (e.g., 5% palladium on carbon).[\[10\]](#)
 - Procedure: Dissolve the ether from Step 1 in a solvent such as ethanol or methanol. Add the palladium on carbon catalyst. The mixture is then subjected to hydrogenolysis in a hydrogenation apparatus under low hydrogen pressure.[\[10\]](#) The reaction is typically run at room temperature until the starting material is consumed. Afterward, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield **4-(Trifluoromethyl)phenol**.[\[10\]](#)

Experimental Protocol 2: Synthesis via Trifluoromethylsilane

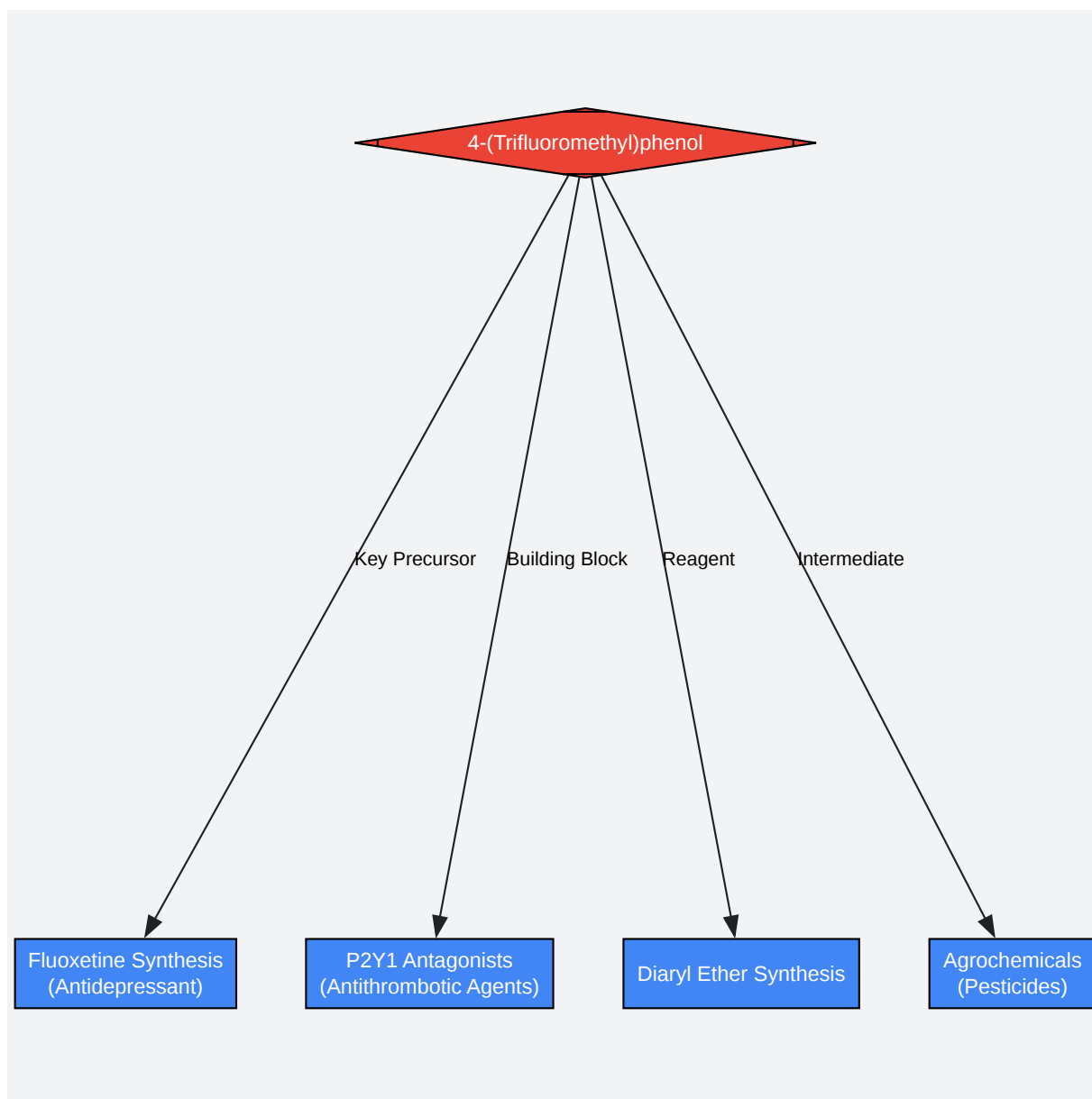
This method avoids the use of hydrofluoric acid and proceeds through a dienone intermediate.
[\[2\]](#)[\[5\]](#)

- Step 1: Formation of Trifluoromethylsilane
 - Reagents: Chlorosilane and bromotrifluoromethane.
 - Procedure: These reagents are reacted at low temperatures (-59°C) to form trifluoromethylsilane.[\[2\]](#)[\[5\]](#)
- Step 2: Dienone Formation and Reduction

- Reagents: Trifluoromethylsilane, benzoquinone, zinc powder.
- Procedure: Trifluoromethylsilane is reacted with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. This intermediate is then reduced using zinc powder to yield p-trifluoromethylphenol. The process must be conducted under anhydrous conditions to prevent the rapid hydrolysis of the trifluoromethylsilane intermediate.^{[2][5]}

Applications in Drug Development and Research

The primary utility of **4-(Trifluoromethyl)phenol** lies in its role as a versatile building block for complex organic molecules.



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Caption: Key applications of **4-(Trifluoromethyl)phenol** in synthesis.

- **Pharmaceutical Synthesis:** Its most prominent application is in the synthesis of fluoxetine (Prozac®), a widely used selective serotonin reuptake inhibitor (SSRI).^[1] The synthesis

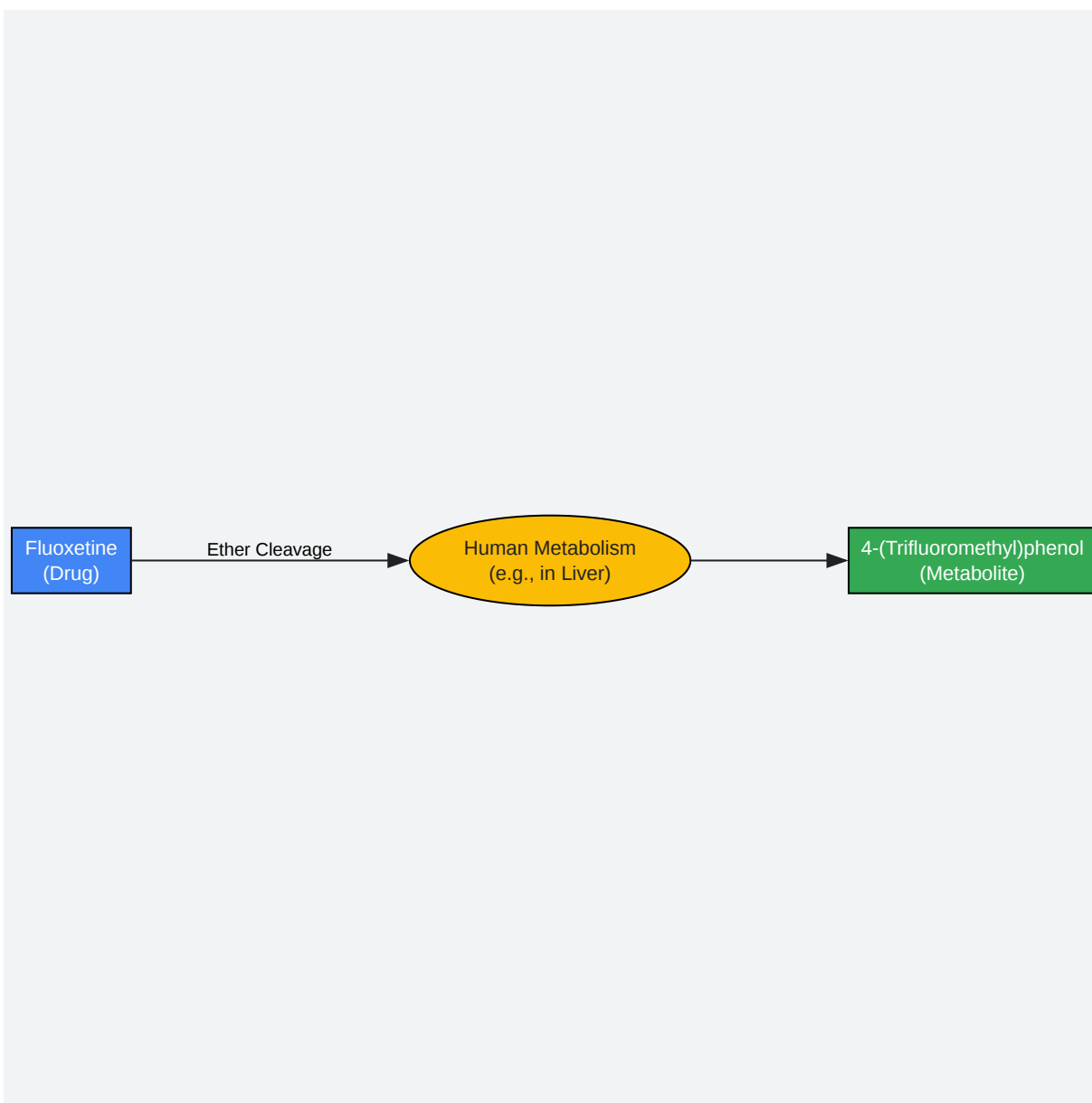
involves reacting **4-(Trifluoromethyl)phenol** with 3-(chloro)-N-methyl-3-phenylpropylamine.
[1] It is also used to prepare P2Y1 antagonists, which are investigated for their antithrombotic properties.[3]

- Agrochemicals: The compound serves as an intermediate in the production of certain pesticides.[2]
- Organic Synthesis: It is a reagent for synthesizing various diaryl ethers.[11]

Biological and Environmental Significance

Metabolism of Fluoxetine

4-(Trifluoromethyl)phenol is a known human metabolite of fluoxetine.[4] The metabolic pathway involves the cleavage of the ether linkage in the parent drug. Understanding this relationship is vital for toxicological and pharmacological studies.



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Caption: Metabolic conversion of Fluoxetine to **4-(Trifluoromethyl)phenol**.

Environmental Fate

As a metabolite of a widely prescribed drug, **4-(Trifluoromethyl)phenol** has been measured in the environment.^[12] Studies have shown it can be a precursor to the persistent pollutant trifluoroacetic acid (TFA). It can also undergo spontaneous hydrolytic defluorination in aqueous solutions, a process that is significant for understanding the environmental breakdown of organofluorine compounds.^[12]

Safety, Handling, and Storage

Proper handling of **4-(Trifluoromethyl)phenol** is essential due to its potential hazards.

GHS Hazard Information

Hazard Class	Statement	Source(s)
Flammable Solid	H228: Flammable solid	^[4]
Acute Toxicity, Oral	H301: Toxic if swallowed	^[4]
Skin Corrosion/Irritation	H315: Causes skin irritation	^[4]
Serious Eye Damage	H318: Causes serious eye damage	^[4]
STOT - Single Exposure	H335: May cause respiratory irritation	^[4]

Note: GHS classifications may vary by supplier and jurisdiction.

Handling and Personal Protective Equipment (PPE)

- Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.^[13]
- Avoid the formation of dust and aerosols.^{[13][14]}
- Personal protective equipment should include chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.^{[13][14]}
- Wash hands thoroughly after handling.^[13]

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
- The compound is reported to be light-sensitive, so storage in an amber or opaque container is recommended.[5]
- Recommended storage temperatures vary by supplier but are generally in the range of 2-8°C or not exceeding 20°C.[2][11]

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